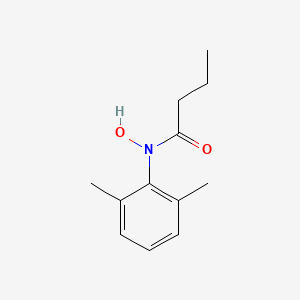
N-(2,6-Dimethylphenyl)-N-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-N-hydroxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group and a butanamide moiety attached to a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide typically involves the reaction of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2,6-dimethylphenyl)butanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: N-(2,6-dimethylphenyl)butanamide.
Reduction: N-(2,6-dimethylphenyl)butylamine.
Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: this compound has been investigated for its analgesic and anti-inflammatory properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and resins with specific properties .
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects . The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards the target enzymes .
Comparación Con Compuestos Similares
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar phenyl ring structure but differs in the presence of dichloro and acetamide groups.
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide: Another related compound with a hexanamide moiety and dichloro substituents.
Uniqueness: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .
Propiedades
Número CAS |
659718-98-6 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-6-11(14)13(15)12-9(2)7-5-8-10(12)3/h5,7-8,15H,4,6H2,1-3H3 |
Clave InChI |
MMSNRUDZMWNYBR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(C1=C(C=CC=C1C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)

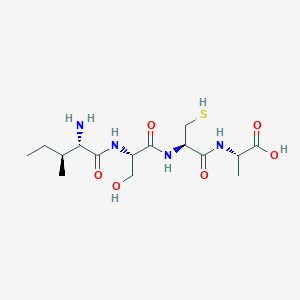


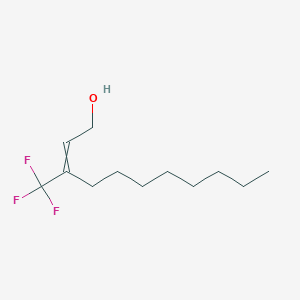
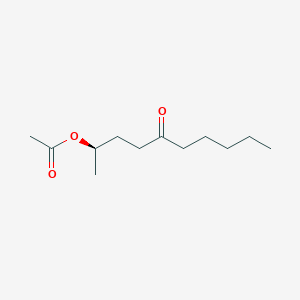
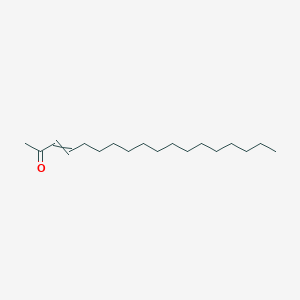
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
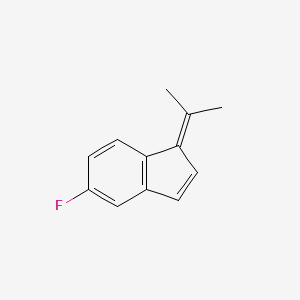

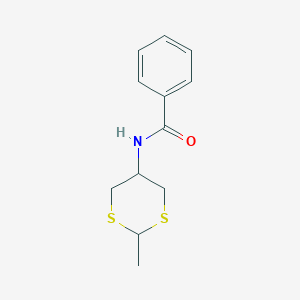
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
